Ethyl 4-(3-aminobenzamido)benzoate
Description
Ethyl 4-(3-aminobenzamido)benzoate is a benzoate ester derivative featuring a 3-aminobenzamido substituent at the 4-position of the aromatic ring. This compound is structurally related to intermediates used in antitumor agent synthesis, suggesting possible pharmacological relevance .
Properties
CAS No. |
85459-63-8 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 4-[(3-aminobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2,17H2,1H3,(H,18,19) |
InChI Key |
SASAVAWCPGGUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional group impacts among Ethyl 4-(3-aminobenzamido)benzoate and its analogs:
Physical and Chemical Properties
- Solubility: Ethyl 4-aminobenzoate derivatives are typically soluble in polar solvents (e.g., methanol, ethanol) but exhibit poor solubility in non-polar media . The 3-aminobenzamido group may further reduce solubility due to increased hydrogen bonding.
- Crystallinity: Ethyl 4-amino-3-methylbenzoate forms dimers via N–H⋯N and N–H⋯O hydrogen bonds, stabilizing its crystalline structure . Similar packing behavior is expected for the target compound.
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